2-[4-Fluoro-3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine
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Overview
Description
2-[4-Fluoro-3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine is a heterocyclic compound that features both imidazo and pyridine rings. The presence of fluorine and trifluoromethyl groups enhances its chemical stability and biological activity, making it a valuable compound in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the trifluoromethylation of imidazo[1,2-a]pyridine derivatives using electrophilic trifluoromethylating reagents. This reaction is often promoted by visible light and does not require a photosensitizer .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-[4-Fluoro-3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The presence of fluorine atoms makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: It can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Trifluoromethylating Reagents: Used for trifluoromethylation reactions.
Radical Scavengers: Employed in mechanistic studies to understand reaction pathways.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, trifluoromethylation typically results in the addition of a trifluoromethyl group to the imidazo[1,2-a]pyridine core.
Scientific Research Applications
2-[4-Fluoro-3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored as a candidate for drug development due to its stability and bioactivity.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound’s fluorine atoms enhance its binding affinity to biological receptors, potentially leading to various therapeutic effects. The exact pathways and targets depend on the specific application and require further research to elucidate fully .
Comparison with Similar Compounds
2-(4-Trifluoromethylphenyl)imidazo[1,2-a]benzimidazole: Known for its analgesic and antiplatelet activities.
2-Fluoro-4-(trifluoromethyl)pyridine: Used in the preparation of aminopyridines and as a catalytic ligand.
Uniqueness: 2-[4-Fluoro-3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine stands out due to its unique combination of fluorine and trifluoromethyl groups, which confer enhanced stability and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C14H8F4N2 |
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Molecular Weight |
280.22 g/mol |
IUPAC Name |
2-[4-fluoro-3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H8F4N2/c15-11-5-4-9(7-10(11)14(16,17)18)12-8-20-6-2-1-3-13(20)19-12/h1-8H |
InChI Key |
WUOKHHQOWMOJEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC(=C(C=C3)F)C(F)(F)F |
Origin of Product |
United States |
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